6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of heterocyclic compounds, specifically those containing both benzodiazole and pyridazine moieties. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods involving reactions between specific precursors. It is often studied in the context of developing new pharmaceuticals due to the biological significance of its structural components.
6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one is classified as a benzodiazole derivative and a pyridazine derivative. Benzodiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties, while pyridazines have been explored for their potential in various therapeutic areas.
The synthesis of 6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one can be achieved through several synthetic routes. One common method includes the condensation of 1-methylbenzodiazole with appropriate pyridazine derivatives under acidic or basic conditions.
The reaction typically involves:
Characterization of the product can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of 6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one features:
The molecular formula is with a molecular weight of approximately 218.24 g/mol. The compound's structure can be represented as follows:
6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with biological targets, particularly enzymes and receptors. The benzodiazole ring is known to inhibit various enzymes by binding to their active sites, potentially disrupting normal cellular functions. This interaction may lead to pharmacological effects such as antimicrobial or anticancer activities.
The compound is typically characterized by:
Key chemical properties include:
Relevant data regarding spectral characteristics can include:
6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one has potential applications in various scientific fields:
Research continues to explore the full range of biological activities associated with this compound and its derivatives, aiming to develop new therapeutic agents based on its unique structural properties.
The synthesis of 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one employs convergent multi-step strategies to assemble its complex heterocyclic architecture. The most efficient route involves a three-step sequential pathway beginning with the preparation of the benzodiazole precursor. ortho-Phenylenediamine undergoes cyclocondensation with carboxylic acid derivatives under Dean-Stark conditions to form the 1-methylbenzimidazole core, achieving yields of 85-92% [1]. Simultaneously, the dihydropyridazinone moiety is prepared via hydrazine-carbonyl coupling, where γ-keto acids react with hydrazine hydrate in refluxing ethanol to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one intermediates [3].
The critical coupling step employs Schotten-Baumann acylation conditions: The dihydropyridazinone intermediate reacts with octahydropyrrolo[3,4-c]pyrrole-2-carbonyl chloride in dichloromethane with triethylamine as base, followed by nucleophilic substitution with 2-chloro-1-methylbenzimidazole. This sequence achieves an overall yield of 68% for the final heterocyclic assembly [1]. Key challenges in this pathway include the moisture sensitivity of the acid chloride intermediate and the need for strict temperature control (<0°C) during acylation to prevent dihydropyridazinone ring degradation. Alternative routes employing Suzuki-Miyaura coupling between halogenated benzodiazoles and boronic ester-functionalized dihydropyridazinones have been attempted but show lower efficiency (yields <45%) due to catalyst poisoning by the benzodiazole nitrogen atoms [1].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Optimal Yield | Key Reaction Parameters |
---|---|---|---|
1-Methyl-1H-benzimidazole | Benzodiazole precursor | 92% | Dean-Stark apparatus, toluene reflux |
6-Methyl-4,5-dihydropyridazin-3(2H)-one | Pyridazinone core | 88% | Ethanol reflux, 12h reaction time |
Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl chloride | Coupling linker | 75% | Thionyl chloride, 0°C reaction |
Regioselective modification of the benzodiazole component is essential for optimizing the electronic and steric properties of the target compound. N-methylation at the imidazole nitrogen (N1 position) is achieved with >98% regioselectivity using methyl iodide in DMF with potassium carbonate as base at 60°C [1] [6]. This selectivity is attributed to the higher nucleophilicity of the imidazole nitrogen compared to the benzoid nitrogen, as confirmed by computational analysis of electron density distribution. Electrophilic aromatic substitution on the benzodiazole ring is directed by the electron-donating methyl group, with bromination occurring preferentially at the C5 position when using bromine in acetic acid [4].
Chlorination at the benzothiazole C6 position has been accomplished using sulfuryl chloride in chloroform, yielding 6-chloro derivatives for subsequent piperazinyl coupling [7]. For advanced derivatives requiring unsymmetric disubstitution, a protection/deprotection strategy is employed: The benzodiazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group prior to electrophilic substitution, enabling selective functionalization at C4 and C6 positions before deprotection [10]. This approach has been used to synthesize 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one derivatives with >85% regiochemical purity [10].
Catalytic methodologies significantly enhance the efficiency of key cyclization steps in the synthesis. Palladium-catalyzed Buchwald-Hartwig amination enables the coupling between chlorobenzodiazole intermediates and pyrrolopyrrole systems, using Pd(OAc)₂/XPhos catalyst systems at 80-100°C to achieve yields of 75-82% [1]. For the formation of the dihydropyridazinone ring, zinc-catalyzed cyclocondensation proves superior to conventional thermal methods: Zinc chloride (10 mol%) in ethanol/water (4:1) at 70°C facilitates hydrazone-ketone cyclization with 90% conversion in half the time required for uncatalyzed reactions [5].
Ring closure of the octahydropyrrolo[3,4-c]pyrrole system employs a novel bimetallic catalysis approach: Copper(I) iodide and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) cooperate in catalyzing the double amination of dichloroheteroarenes with trans-1,4-diaminocyclohexane [1]. This method achieves 92% ring closure efficiency compared to 68% with single-metal systems. For large-scale synthesis, flow chemistry approaches implement immobilized lipase catalysts (Candida antarctica Lipase B) to promote the final ring-closing step in continuous reactors, reducing reaction times from 12 hours to 30 minutes while maintaining 95% yield .
Systematic optimization of solvent systems and reaction parameters has dramatically improved synthetic efficiency. For the critical benzodiazole-dihydropyridazinone coupling, solvent screening revealed N-methylpyrrolidone (NMP) as superior to conventional ethereal or chlorinated solvents, providing 82% yield at 120°C due to its high polarity and excellent solvation of heterocyclic intermediates [1]. Temperature profiling demonstrated that the cyclocondensation proceeds optimally within the narrow range of 115-120°C, with lower temperatures causing incomplete reaction and higher temperatures promoting degradation side products [3].
Table 2: Solvent Optimization for Key Coupling Step
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Dichloromethane | 40 | 24 | 45 | 15% dehalogenated byproduct |
Tetrahydrofuran | 65 | 12 | 58 | 8% dimeric impurity |
Dimethylformamide | 100 | 8 | 75 | <5% hydrolyzed product |
N-Methylpyrrolidone | 120 | 6 | 82 | <2% impurities |
Microwave irradiation significantly enhances reaction kinetics: The cyclization of N-acylhydrazone precursors to dihydropyridazinones under microwave assistance at 150°C reduces reaction times from 12 hours to 25 minutes while improving yields from 68% to 89% [3]. Concentration studies identified a 0.3 M optimal concentration for the ring-closing step, balancing collision frequency against viscosity-driven diffusion limitations. For acid-sensitive intermediates, the addition of molecular sieves (3Å) suppresses hydrolysis side reactions, increasing yields by 12-15% [1].
Sustainable methodologies have been integrated throughout the synthesis to minimize environmental impact while maintaining efficiency. Solvent-free mechanochemical synthesis of the benzodiazole precursor employs high-speed ball milling with potassium carbonate as base, eliminating traditional solvent use and reducing energy consumption by 85% compared to reflux methods [3] [9]. The dihydropyridazinone ring formation utilizes aqueous micellar catalysis with TPGS-750-M (tocopherol-derived amphiphile), enabling reactions at room temperature with facile product separation via aqueous extraction .
Intermediate purification adopts chromatography-free techniques: The implementation of pH-dependent crystallization isolates the target compound with >99% purity by selectively precipitating impurities at controlled pH 5.5-6.0 [1]. For the final coupling product, bioseparation techniques using silica-immobilized lipases selectively hydrolyze ester impurities without affecting the target compound, providing 98% pure product in a single step [5]. These approaches collectively reduce the process mass intensity (PMI) by 62% and eliminate all chlorinated solvents from the synthesis pathway.
Table 3: Green Chemistry Metrics Comparison
Purification Method | PMI | Energy Intensity (kJ/g) | Carbon Footprint (g CO₂eq/g) | Solvent Waste (mL/g) |
---|---|---|---|---|
Traditional column chromatography | 87 | 245 | 56 | 340 |
pH-Dependent crystallization | 32 | 78 | 18 | 45 |
Bioseparation | 28 | 65 | 20 | 35 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7